molecular formula C10H16N2O3S2 B10807200 N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide

N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide

Cat. No.: B10807200
M. Wt: 276.4 g/mol
InChI Key: RZOHDSYFQCBCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Morpholinyl)ethyl]-2-thiophenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of enzyme inhibition. This compound, with the molecular formula C10H16N2O3S2, features a thiophene sulfonamide group linked to a 2-morpholinoethylamine moiety . This structure is characteristic of a class of molecules known to act as potent inhibitors of carbonic anhydrase . Compounds with this pharmacophore have been extensively investigated for their potential to lower intraocular pressure (IOP) and have been identified as key candidates for the treatment of ocular conditions such as glaucoma . The mechanism of action is primarily through the inhibition of carbonic anhydrase isozymes, thereby reducing the production of aqueous humor and subsequently decreasing IOP . The inclusion of the basic morpholino functional group in the structure is a common strategy to enhance water solubility and optimize the physicochemical properties for potential topical activity . This makes this compound a valuable reference standard and a crucial research tool for scientists studying the structure-activity relationships of sulfonamide-based enzyme inhibitors, developing new ophthalmic agents, and exploring the pharmacogenomic factors that influence drug efficacy and adverse reactions . It is important to note that this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H16N2O3S2

Molecular Weight

276.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H16N2O3S2/c13-17(14,10-2-1-9-16-10)11-3-4-12-5-7-15-8-6-12/h1-2,9,11H,3-8H2

InChI Key

RZOHDSYFQCBCAY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Biological Activity

N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by a morpholine moiety and a thiophene sulfonamide structure, which contribute to its unique properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes:

  • A morpholine group, which is known for its ability to enhance solubility and bioavailability.
  • A thiophene sulfonamide core, contributing to its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, this compound may inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining acid-base balance and fluid secretion in tissues.
  • Calcium Channel Modulation : The interaction with calcium channels has been suggested based on studies involving related compounds. It may influence vascular resistance and perfusion pressure, indicating potential cardiovascular applications .

Pharmacokinetics

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The compound shows favorable absorption characteristics due to its morpholine component.
  • Distribution : Predicted volume distribution suggests moderate tissue penetration.
  • Metabolism : Theoretical studies indicate minimal interaction with cytochrome P450 enzymes, suggesting alternative metabolic pathways may be involved .
  • Excretion : Renal excretion is anticipated due to the polar nature of the sulfonamide group.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism appears to involve interference with bacterial folate synthesis pathways.

In Vivo Studies

A study using isolated rat heart models indicated that derivatives similar to this compound could effectively reduce coronary resistance and perfusion pressure by modulating calcium channels . This suggests potential therapeutic applications in managing hypertension and related cardiovascular conditions.

Case Studies

  • Cardiovascular Effects : Research conducted on the effects of sulfonamides on isolated heart models highlighted that compounds similar to this compound could significantly lower blood pressure by affecting coronary resistance through calcium channel inhibition .
  • Antimicrobial Efficacy : Clinical trials have shown that sulfonamide derivatives can effectively treat infections caused by resistant bacterial strains. The specific efficacy of this compound in clinical settings remains to be fully explored, but preliminary results are promising .

Data Tables

ParameterValue
Molecular FormulaC₁₂H₁₆N₂O₂S
Molar Mass256.33 g/mol
SolubilitySoluble in water
Mechanism of ActionCarbonic anhydrase inhibitor; Calcium channel modulator

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

STF-083010 (N-[(2-Hydroxy-1-naphthalenyl)methylene]-2-thiophenesulfonamide)

  • Structural Differences : Replaces the morpholinylethyl group with a naphthalenylmethylene-hydroxyl substituent.
  • Biological Activity : Acts as a specific IRE1α inhibitor, used at 30 mM in experimental settings .
  • The hydroxyl group adds a hydrogen bond donor, which may enhance target binding but limit membrane permeability.

Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3)

  • Structural Differences : Incorporates a morpholinylsulfonylbenzoyl-thiadiazole core instead of thiophenesulfonamide.
  • Key Features: Molecular weight (486.6 g/mol) is higher due to the thiadiazole and benzoyl groups. The morpholine is part of a sulfonyl substituent rather than an ethylamino chain, altering electronic distribution .
  • Implications : The thiadiazole ring may enhance π-stacking interactions in biological targets compared to thiophene.

N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide (CAS 1251559-80-4)

  • Structural Differences : Retains the thiophenesulfonamide core but adds bulky ethoxy/methoxy-substituted oxazole and phenyl groups.
  • Physicochemical Properties : Higher molecular weight (484.6 g/mol) and lipophilicity due to aromatic substituents, likely reducing solubility compared to the target compound .
  • Applications : Bulky groups may improve selectivity for hydrophobic enzyme pockets but hinder metabolic stability.

4-Amino-N-2-thiazolylbenzenesulfonamide

  • Structural Differences: Replaces thiophene with a thiazole ring and introduces an amino group on the benzene ring.
  • Biological Relevance : Thiazole’s basic nitrogen enhances hydrogen-bonding capacity, often exploited in antimicrobial sulfonamides .
  • Comparison : Thiophene’s lower basicity may reduce off-target interactions compared to thiazole derivatives.

Key Insights from Structural and Functional Comparisons

  • Role of Morpholine : The morpholinylethyl group in the target compound likely improves solubility relative to naphthalene (STF-083010) or bulky aromatics (CAS 1251559-80-4). Morpholine’s oxygen atoms increase hydrogen-bond acceptor capacity, aiding in target engagement .
  • Heterocycle Impact : Thiophene’s electron-rich nature may favor interactions with aromatic residues in enzymes, while thiazole (basic) or thiadiazole (planar) analogs offer distinct electronic profiles .

Preparation Methods

Metallation-Sulfonation-Amination Sequence

The primary synthesis route involves a three-step sequence: metallation of a thiophene precursor, sulfonation, and amination with 4-(2-aminoethyl)morpholine. The process begins with the preparation of N-(tert-butyl)-2-thiophenesulfonamide, which undergoes metallation at the 5-position using n-butyllithium at -60°C. Subsequent treatment with sulfur dioxide gas generates a sulfinate intermediate, which is oxidized to the sulfonyl chloride. This reactive intermediate is then coupled with 4-(2-aminoethyl)morpholine in tetrahydrofuran (THF) under basic conditions to yield the target compound.

Critical parameters include:

  • Temperature control : Metallation requires strict maintenance of -60°C to prevent side reactions.

  • Gas introduction : Sulfur dioxide must be introduced rapidly to ensure complete sulfonation.

  • Solvent selection : THF and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates and stabilize reactive species.

Alternative Pathway via Bromothiophene Intermediates

An alternative method starts with 4-bromo-2-thiophenesulfonamide derivatives. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in methylene chloride, followed by chlorosulfonation with chlorosulfonic acid. The resulting 4-bromo-5-chlorosulfonyl-2-thiophenesulfonamide undergoes nucleophilic substitution with 4-(2-aminoethyl)morpholine in the presence of triethylamine. This route avoids low-temperature metallation but requires careful handling of corrosive chlorosulfonic acid.

Yield comparison :

MethodIntermediate Step YieldFinal Product Yield
Metallation-sulfonation78% (sulfinate)62%
Bromothiophene pathway85% (bromination)58%

Data adapted from.

Optimization of Amination Conditions

Role of Base and Stoichiometry

The amination step is sensitive to the choice of base. Triethylamine (TEA) and sodium hydride (NaH) are commonly used to deprotonate the amine and drive the reaction to completion. Excess 4-(2-aminoethyl)morpholine (1.5 equivalents) improves yields by mitigating side reactions such as sulfonamide hydrolysis.

Reaction conditions :

  • Solvent : DMF at 110°C for 2.5 hours.

  • Workup : Ethyl acetate extraction followed by brine washes to remove unreacted amines.

Impact of Protecting Groups

The tert-butyl group in N-(tert-butyl)-2-thiophenesulfonamide serves as a temporary protecting group, preventing undesired side reactions during metallation. Deprotection is achieved via acidic hydrolysis using hydrochloric acid in THF, yielding the free sulfonamide.

Purification and Crystallization Techniques

Solvent Recrystallization

Crude N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide is purified via recrystallization from n-propanol. Four successive recrystallizations reduce impurities to <0.5%, as evidenced by HPLC analysis. The tartrate salt form is preferred for its stability and crystalline consistency.

Recrystallization data :

Recrystallization CycleSolvent Volume (mL)Purity Increase
125089% → 94%
220094% → 97%
316097% → 98.5%
416098.5% → 99.2%

Data from.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (25–50%) resolves regioisomeric byproducts. This step is critical when using bromothiophene intermediates, as residual bromine can lead to dimerization.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include δ 7.65 (thiophene H-3), δ 3.60 (morpholine CH₂), and δ 2.45 (morpholine N-CH₂).

  • IR : Strong absorptions at 1160 cm⁻¹ (S=O) and 1340 cm⁻¹ (S-N).

Melting Point and Chirality

The hydrochloride salt exhibits a melting point of 203–205°C. Enantiomeric excess (94% ee) is achieved via chiral resolution using di-p-toluoyl-D-tartaric acid in n-propanol.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the metallation-sulfonation step, reducing reaction time from 18 hours to 2 hours. Key advantages include improved temperature control and reduced solvent waste.

Green Chemistry Considerations

Replacement of THF with cyclopentyl methyl ether (CPME) in the amination step reduces environmental impact. CPME offers comparable solvation power with higher biodegradability .

Q & A

Q. What are the standard synthetic routes for N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the condensation of sulfonyl chlorides with amines to form the sulfonamide core. For example:

  • Step 1: React 2-thiophenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide) under nitrogen atmosphere .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Purification: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm proton environments (e.g., morpholine N-CH2_2 at δ 2.4–3.1 ppm) and carbon backbone .
  • IR Spectroscopy: Validate sulfonamide S=O stretches (1350–1150 cm1^{-1}) and thiophene C-S bonds (700–600 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 317.08) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays: Screen against carbonic anhydrase or kinase targets using fluorometric or colorimetric methods (e.g., para-nitrophenyl acetate hydrolysis for carbonic anhydrase) .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this sulfonamide derivative?

  • Orthogonal Assays: Validate in vitro findings with ex vivo models (e.g., tissue explants) or secondary assays (e.g., Western blotting for target engagement) .
  • Pharmacokinetic Profiling: Assess bioavailability and metabolism using LC-MS/MS to identify active metabolites that may explain in vivo efficacy .
  • Statistical Meta-Analysis: Compare datasets across multiple studies to identify confounding variables (e.g., dosing regimens or animal models) .

Q. What strategies optimize the reaction yield of this compound under varying solvent conditions?

  • Solvent Screening: Test polar aprotic solvents (DMF, DCM) versus protic solvents (ethanol) to balance solubility and reaction rate .
  • Catalyst Optimization: Use triethylamine or DMAP to accelerate sulfonamide bond formation .
  • Temperature Control: Maintain 0–5°C during exothermic steps (e.g., sulfonyl chloride addition) to minimize side reactions .

Q. How does pH influence the stability of this compound, and what analytical methods validate its degradation products?

  • pH Stability Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Sulfonamides are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Degradation Analysis: Use LC-MS to identify breakdown products (e.g., thiophene sulfonic acid or morpholine derivatives) .

Q. What computational approaches predict the binding modes of this compound with target enzymes like carbonic anhydrase?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s zinc ion .
  • MD Simulations: Run 100-ns trajectories to assess binding stability and conformational changes in the protein-ligand complex .
  • QSAR Modeling: Corlate substituent effects (e.g., morpholine ring size) with inhibitory potency using CoMFA or CoMSIA .

Q. How do structural modifications at the morpholine or thiophene moieties alter the compound's pharmacological profile?

  • Morpholine Modifications: Replace morpholine with piperazine to enhance water solubility or with thiomorpholine for improved CNS penetration .
  • Thiophene Substitutions: Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity and target binding affinity .
  • Biological Testing: Compare modified analogs in ADME-Tox assays (e.g., CYP450 inhibition, plasma protein binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.